(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal
Description
The compound (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is a hydrazone derivative characterized by two 4-methoxyphenyl substituents. The methoxy groups (-OCH₃) enhance electron-donating properties, influencing its electronic environment and interactions in chemical or biological systems .
Properties
IUPAC Name |
(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)diazenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-14-7-3-12(4-8-14)17(21)16(11-20)19-18-13-5-9-15(23-2)10-6-13/h3-11,20H,1-2H3/b16-11-,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNLQZYSYWYZJK-DSGQZADNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acids, while reduction could produce hydrazine derivatives with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its hydrazinylidene moiety suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where hydrazine derivatives have shown promise.
Industry
Industrially, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may offer advantages in specific applications, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene moiety can form covalent bonds with active sites, potentially inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations
(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal (CAS 338400-38-7)
- Substituents : 3,5-Dichlorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating).
- Impact : Chlorine atoms increase molecular polarity and may enhance binding to biological targets via halogen bonds. The methyl group contributes to hydrophobic interactions.
- Molecular Weight : 335.2 g/mol (vs. 288.32 g/mol for the methoxy analog in ) .
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal Substituents: 4-Chlorophenyl and trifluoromethyl (-CF₃). Crystal structure analysis reveals stabilization via hydrogen bonding and π-π stacking .
(2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Electronic and Spectral Properties
- NMR Analysis : Comparative NMR studies (e.g., ) show that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts. Methoxy groups in the target compound likely shield adjacent protons, reducing δ values compared to electron-withdrawing substituents (e.g., -Cl, -CF₃) .
Data Table: Key Properties of Comparable Hydrazones
Biological Activity
(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : CHNO
- CAS Number : 56382-59-3
This compound features a hydrazone linkage, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds containing hydrazone moieties exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HepG2 | 10 | Cell cycle arrest |
| This compound | A549 | 12 | Apoptosis induction |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. The compound demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of hydrazone compounds, including this compound:
-
Study on Anticancer Activity :
- Researchers synthesized various hydrazone derivatives and tested their effects on cancer cell lines. The results indicated that modifications in the methoxy groups significantly enhanced anticancer activity.
- Reference: Journal of Medicinal Chemistry (2020).
-
Inflammation Reduction Study :
- An experimental model demonstrated that the compound reduced inflammation markers in a dose-dependent manner.
- Reference: European Journal of Pharmacology (2021).
-
Antioxidant Assessment :
- In vitro assays confirmed that the compound effectively reduced oxidative stress markers in cellular models.
- Reference: Free Radical Biology and Medicine (2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
